N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide
Description
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide: is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, a cyclohexyl group, and a dioxothiolan moiety
Properties
IUPAC Name |
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h4,7,9,12-13H,1-3,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLSWYSZDFKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Thiophene-2-carboxamide Core: : This step usually starts with the acylation of thiophene using an appropriate acyl chloride or anhydride to form thiophene-2-carboxylic acid. This intermediate is then converted to thiophene-2-carboxamide through an amidation reaction using ammonia or an amine.
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Introduction of the Dioxothiolan Group: : The dioxothiolan moiety can be introduced via a cyclization reaction involving a suitable dithiolane precursor. This step often requires specific conditions such as the presence of a strong acid or base to facilitate the cyclization.
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Attachment of the Cyclohexyl Group: : The final step involves the N-alkylation of the thiophene-2-carboxamide with cyclohexylamine. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to modify the functional groups attached to the thiophene ring.
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Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and potential applications. Its dioxothiolan moiety, in particular, contributes to its distinct chemical behavior and potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
